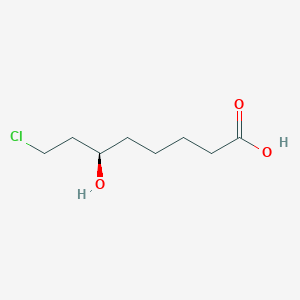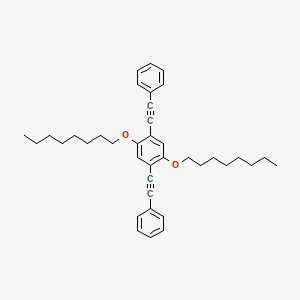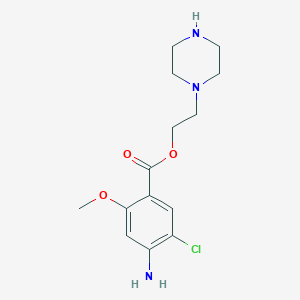
2,6-Dimethyl-3-(propan-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-3-(propan-2-yl)aniline is an aromatic amine with the molecular formula C12H19N. It is a derivative of aniline, where the benzene ring is substituted with two methyl groups at the 2 and 6 positions and an isopropyl group at the 3 position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-3-(propan-2-yl)aniline can be synthesized through several methods. One common approach involves the alkylation of 2,6-dimethylaniline with isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the isopropyl halide to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding nitro compound. This method is efficient and scalable, making it suitable for large-scale production. The reaction is typically carried out in the presence of a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures.
化学反应分析
Types of Reactions
2,6-Dimethyl-3-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield nitro derivatives, while reduction with lithium aluminum hydride can produce amine derivatives.
科学研究应用
2,6-Dimethyl-3-(propan-2-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, particularly anesthetics and analgesics.
Industry: The compound is used in the production of agrochemicals, rubber chemicals, and other industrial products.
作用机制
The mechanism of action of 2,6-Dimethyl-3-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and receptors, leading to various physiological effects. For example, its derivatives may inhibit certain enzymes involved in pain and inflammation, making it useful in the development of analgesic drugs.
相似化合物的比较
Similar Compounds
2,6-Dimethylaniline: Lacks the isopropyl group at the 3 position.
2,6-Diisopropylaniline: Contains two isopropyl groups at the 2 and 6 positions instead of methyl groups.
3-Isopropylaniline: Has an isopropyl group at the 3 position but lacks the methyl groups at the 2 and 6 positions.
Uniqueness
2,6-Dimethyl-3-(propan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific chemical reactions and exhibit particular biological activities that are not observed in its similar compounds.
属性
CAS 编号 |
596826-42-5 |
|---|---|
分子式 |
C11H17N |
分子量 |
163.26 g/mol |
IUPAC 名称 |
2,6-dimethyl-3-propan-2-ylaniline |
InChI |
InChI=1S/C11H17N/c1-7(2)10-6-5-8(3)11(12)9(10)4/h5-7H,12H2,1-4H3 |
InChI 键 |
GLAQHASROVXNKU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)C(C)C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Diazonio-1-[(2-methylidenebut-3-en-1-yl)oxy]buta-1,3-dien-1-olate](/img/structure/B12576979.png)
![Dibenzo[a,e]cyclopropa[c]cycloheptene,6-bromo-1,1-difluoro-1,1a,6,10b-tetrahydro-,(1aR,10bS)-rel-](/img/structure/B12576995.png)

![Phosphonic acid, [2,2-dicyano-1-(methylthio)ethenyl]-, diethyl ester](/img/structure/B12577018.png)
![N-[4,4-Bis(4-methylphenyl)but-3-en-1-yl]-3-(trifluoromethyl)aniline](/img/structure/B12577022.png)

![benzoic acid;[(2S)-3,3-difluorothiolan-2-yl]methanol](/img/structure/B12577034.png)
![2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester](/img/structure/B12577039.png)



![1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane](/img/structure/B12577056.png)
![(2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one](/img/structure/B12577064.png)
